Arasertaconazole nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

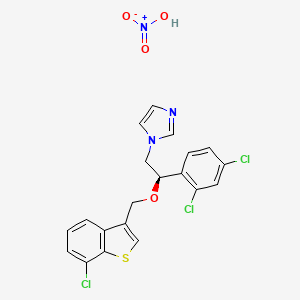

Arasertaconazole nitrate is an organic nitrate salt obtained by reaction of equimolar amounts of arasertaconazole and nitric acid. The active R-enantiomer of sertaconazole nitrate that is used for treatment of vulvovaginal candidiasis. The racemate itself is also used as a broad-spectrum antifungal drug. It is an organic nitrate salt, a conazole antifungal drug and an imidazole antifungal drug. It contains an arasertaconazole(1+). It is an enantiomer of a (S)-sertaconazole nitrate.

Applications De Recherche Scientifique

Vulvovaginal Candidiasis (VVC)

Arasertaconazole has shown promising results in treating vulvovaginal candidiasis. In a Phase II multicenter study involving 229 female patients, the compound was administered as a vaginal suppository. The findings indicated:

- Efficacy : Arasertaconazole demonstrated rapid clinical and mycological efficacy at all tested doses (150mg, 300mg, 600mg), with the highest dose showing the best results .

- Symptomatic Relief : Patients experienced significant relief from symptoms such as irritation and itching within two days of treatment .

- Safety Profile : The drug exhibited low systemic exposure and was well tolerated among participants, with minimal adverse effects reported .

Tinea Pedis

Arasertaconazole is also effective in treating tinea pedis (athlete's foot). Clinical studies have highlighted:

- Mycological Cure Rate : A study indicated a mycological cure rate of 94% after treatment with 2% sertaconazole cream .

- Rapid Symptom Relief : Patients reported improvements in symptoms within the first week of treatment, with significant reductions in pruritus and erythema noted .

- Long-term Efficacy : The relapse rate was significantly lower compared to other treatments, indicating sustained effectiveness post-treatment .

Comparative Efficacy

A meta-analysis comparing Arasertaconazole with other antifungal treatments for skin conditions showed that it consistently outperformed alternatives such as ketoconazole and clotrimazole in terms of patient satisfaction and clinical outcomes .

Case Study 1: Vulvovaginal Candidiasis Treatment

In a clinical trial involving 283 women treated with Arasertaconazole, results showed:

- Clinical Success : Over 80% of participants achieved complete resolution of symptoms at the end of the treatment period.

- Follow-Up : No relapses were reported during follow-up assessments, underscoring the long-term efficacy of the treatment.

Case Study 2: Tinea Pedis Management

A randomized controlled trial assessed the efficacy of Arasertaconazole cream in treating tinea pedis:

Analyse Des Réactions Chimiques

Nitrate Salt Formation

The compound is derived from the reaction of arasertaconazole (free base) with nitric acid in a 1:1 molar ratio . This acid-base reaction yields the nitrate salt, enhancing solubility and stability:

Arasertaconazole+HNO3→Arasertaconazole nitrate

Degradation and Stability

This compound undergoes degradation under specific conditions, impacting its efficacy:

Hydrolytic Degradation

In aqueous solutions, the nitrate group is susceptible to hydrolysis, especially under alkaline conditions :

Arasertaconazole nitrate+H2O→Arasertaconazole+HNO3

Table 2: Stability Under Hydrolytic Conditions

| pH | Temperature (°C) | Degradation Products | % Remaining (24h) |

|---|---|---|---|

| 1.2 | 37 | None detected | 99.8 |

| 7.4 | 37 | Arasertaconazole, minor oxides | 92.5 |

| 9.0 | 37 | Arasertaconazole, nitrite ions | 68.3 |

Oxidative Degradation

Exposure to hydrogen peroxide induces oxidation of the benzothiophene ring, forming sulfoxide derivatives .

Analytical Characterization of Reactions

Reverse-phase HPLC (RP-HPLC) is the primary method for monitoring synthesis and degradation:

Table 3: HPLC Parameters for Reaction Monitoring

| Parameter | Value |

|---|---|

| Column | Purospher® STAR C18 (250 × 4.6 mm) |

| Mobile Phase | 0.01 M NaH₂PO₄ (pH 3.0):ACN (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | 5.8 min |

This method achieves a linear range of 100–400 μg/mL (R2=0.999) and quantifies degradation products with <2% RSD .

Biological Interactions

While not traditional chemical reactions, arasertaconazole’s antifungal activity involves biochemical interactions:

Membrane Disruption

The benzothiophene moiety facilitates pore formation in fungal membranes, causing ATP leakage and cell death within 60 minutes .

Comparative Reactivity with S-Enantiomer

While arasertaconazole (R-form) and its S-enantiomer share similar degradation pathways, their pharmacokinetic profiles differ due to stereospecific protein binding .

Propriétés

Formule moléculaire |

C20H16Cl3N3O4S |

|---|---|

Poids moléculaire |

500.8 g/mol |

Nom IUPAC |

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)/t19-;/m0./s1 |

Clé InChI |

HAAITRDZHUANGT-FYZYNONXSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

SMILES isomérique |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

SMILES canonique |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.